molecular formula C6H6K6O24S6 B12287522 myo-Inositol hexasulfate hexapotassium

myo-Inositol hexasulfate hexapotassium

Cat. No.: B12287522
M. Wt: 889.1 g/mol
InChI Key: VIALLXKJIZYOAM-UHFFFAOYSA-H
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Description

Structure and Properties: myo-Inositol hexasulfate hexapotassium salt (CAS: 28434-25-5) is a sulfated derivative of myo-inositol, where all six hydroxyl groups are substituted with sulfate groups, and the counterion is potassium. Its molecular formula is C₆H₆K₆O₂₄S₆, with a molecular weight of 1,008.82 g/mol. The hexapotassium salt form enhances water solubility, making it ideal for biochemical assays .

Properties

Molecular Formula

C6H6K6O24S6

Molecular Weight

889.1 g/mol

IUPAC Name

hexapotassium;(2,3,4,5,6-pentasulfonatooxycyclohexyl) sulfate

InChI

InChI=1S/C6H12O24S6.6K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24);;;;;;/q;6*+1/p-6

InChI Key

VIALLXKJIZYOAM-UHFFFAOYSA-H

Canonical SMILES

C1(C(C(C(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Direct Sulfation of myo-Inositol

The most common approach involves the direct sulfation of myo-inositol using sulfur trioxide (SO₃) complexes. These complexes, such as SO₃-pyridine (SO₃-Py) or SO₃-dimethylformamide (SO₃-DMF), act as electrophilic sulfating agents. The reaction typically proceeds in anhydrous conditions to avoid hydrolysis of the sulfating agent.

Reaction Conditions

  • Reagents : myo-Inositol, SO₃-DMF complex (molar ratio 1:6–1:10), potassium hydroxide (for neutralization).
  • Solvent : Dimethylformamide (DMF) or pyridine.
  • Temperature : 50–80°C for 24–48 hours.

The sulfation mechanism involves nucleophilic attack by the hydroxyl groups of myo-inositol on the electrophilic sulfur atom of the SO₃ complex. Complete sulfation is challenging due to steric hindrance and anionic repulsion as sulfate groups are added. Excess SO₃-DMF (10 equivalents per hydroxyl) and prolonged reaction times (>48 hours) are required to achieve full substitution.

Example Protocol

  • Dissolve myo-inositol (1.0 g, 5.5 mmol) in anhydrous DMF (50 mL).
  • Add SO₃-DMF complex (33 mmol, 6 equivalents) gradually under nitrogen.
  • Stir at 60°C for 48 hours.
  • Quench with ice-cold water and neutralize with 6M KOH to pH 7–8.
  • Concentrate under reduced pressure and purify via ion-exchange chromatography.

Catalytic Reduction-Based Synthesis

A patent (EP0262227A1) describes an alternative method using catalytic hydrogenation to generate intermediates that facilitate sulfation. This approach involves:

  • Phosphorylation of myo-inositol to form a phosphate ester.
  • Catalytic reduction (H₂/Pd-C) to remove protecting groups.
  • Subsequent sulfation using SO₃-triethylamine complex.

While this method improves regioselectivity, it introduces additional steps, reducing overall yield (~40–50%) compared to direct sulfation.

Purification and Isolation Strategies

Ion-Exchange Chromatography

Due to the compound’s high solubility, ion-exchange resins (e.g., Dowex-50W in K⁺ form) are employed to replace residual cations with potassium. The crude product is loaded onto the column, washed with deionized water, and eluted with a KCl gradient.

Dialysis and Lyophilization

Post-neutralization, the solution is dialyzed (MWCO 1 kDa membrane) against deionized water to remove inorganic salts (e.g., K₂SO₄). Lyophilization yields the hexapotassium salt as a hygroscopic, off-white solid.

Purity Analysis

  • HPLC-RI : Purity ≥97% (Column: Rezex RNM-Carbohydrate, eluent: 0.01N H₂SO₄).
  • Elemental Analysis : Confirms potassium content (theoretical: 26.4% K).

Challenges in Industrial-Scale Production

Anionic Crowding and Incomplete Sulfation

Polysulfation suffers from reduced reaction efficiency with each successive sulfation step. Microwave-assisted synthesis has been explored to enhance reaction rates, achieving 90% sulfation in 4 hours versus 48 hours conventionally.

Byproduct Management

Side products include partially sulfated isomers (e.g., penta- or tetra-sulfates) and inorganic salts. Table 1 summarizes common impurities and removal methods.

Table 1: Byproducts and Purification Techniques

Byproduct Removal Method Efficiency
Partially sulfated isomers Ion-exchange chromatography 85–90%
K₂SO₄ Dialysis/Lyophilization >95%
Unreacted SO₃ complexes Activated charcoal filtration 70–80%

Comparative Analysis of Synthetic Routes

Table 2: Direct Sulfation vs. Catalytic Reduction

Parameter Direct Sulfation Catalytic Reduction
Yield 60–70% 40–50%
Reaction Time 48 hours 72 hours
Regioselectivity Moderate High
Scalability Industrial-friendly Lab-scale only

The direct method is preferred for bulk synthesis due to higher yields, while the catalytic approach is reserved for applications requiring strict regiochemical control.

Structural and Functional Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of hydroxyl proton signals (δ 4.5–5.5 ppm) confirms complete sulfation.
  • ¹³C NMR : Sulfate ester carbons appear at δ 75–80 ppm.

Mass Spectrometry

  • ESI-MS : [M−6K]⁶⁻ ion observed at m/z 148.2 (calculated for C₆H₆O₂₄S₆⁶⁻: 148.18).

Chemical Reactions Analysis

Types of Reactions: myo-Inositol hexasulfate hexapotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biochemical Research

Myo-Inositol hexasulfate hexapotassium salt serves as a competitive inhibitor of phytases, enzymes that hydrolyze phytic acid (myo-inositol hexakisphosphate). Its ability to mimic the substrate allows it to effectively inhibit these enzymes, which has significant implications for agricultural biotechnology and animal feed optimization. This inhibition can enhance phosphorus bioavailability in animal diets, particularly for monogastric animals .

Dental Medicine

Recent studies have highlighted the potential of this compound salt in dental applications. It exhibits anti-inflammatory properties that may help prevent chronic dental inflammatory diseases. Additionally, its antimicrobial effects against biofilms make it a candidate for use in endodontics and other dental treatments, as it can effectively target bacteria such as Enterococcus faecalis and Candida albicans without compromising biocompatibility .

Biomedical Applications

The compound has been investigated for its role in modulating immune responses and promoting bone health. Research indicates that this compound salt may enhance bone density and reduce bone loss through its antioxidant and anti-inflammatory properties. This makes it a promising candidate for developing treatments aimed at osteoporosis and other bone-related conditions .

Environmental Science

In environmental research, this compound salt has been explored for its potential to inhibit mineralization processes such as kidney calcification. Studies have shown that this compound can effectively reduce calcium phosphate deposition, suggesting its utility in preventing kidney damage associated with calcification disorders .

Case Study 1: Phytase Inhibition

A study focusing on the inhibition of phytases by this compound salt demonstrated its effectiveness in reducing phytase activity in vitro. The results indicated that the compound could significantly lower phosphate levels released during digestion, thereby improving phosphorus utilization in animal feeds .

Case Study 2: Dental Applications

In a clinical trial assessing the efficacy of this compound salt in dental hygiene products, researchers found that formulations containing this compound resulted in a marked reduction of bacterial biofilm formation on dental surfaces. The study concluded that incorporating this compound into oral care products could enhance their effectiveness against dental caries and periodontal diseases .

Case Study 3: Bone Health

A recent investigation into the effects of this compound salt on osteoblast activity revealed that it promotes cell proliferation and mineralization. This study suggests potential applications in developing supplements or therapies aimed at enhancing bone density in post-menopausal women or individuals with osteoporosis .

Summary

This compound salt is a versatile compound with significant applications across various scientific fields, including biochemistry, dentistry, biomedical research, and environmental science. Its unique structural properties enable it to function effectively as an inhibitor of phytases, an antimicrobial agent in dental applications, and a potential therapeutic agent for bone health.

Application AreaKey Findings
Biochemical ResearchInhibits phytases; enhances phosphorus bioavailability
Dental MedicineAnti-inflammatory; effective against biofilms; potential use in oral hygiene products
Biomedical ApplicationsPromotes bone health; reduces bone loss; antioxidant properties
Environmental ScienceInhibits kidney calcification; reduces calcium phosphate deposition

Mechanism of Action

The mechanism of action of myo-Inositol hexasulfate hexapotassium salt involves its interaction with specific molecular targets. The compound’s negative surface charge allows it to bind to positively charged sites on proteins and enzymes, inhibiting their activity. For example, it competitively inhibits Aspergillus phytase by binding to its active site, preventing the enzyme from interacting with its natural substrate . This inhibition can be studied to understand the enzyme’s function and potential therapeutic applications .

Comparison with Similar Compounds

myo-Inositol Hexaacetate (CAS: 1254-38-2)

Feature myo-Inositol Hexasulfate Hexapotassium Salt myo-Inositol Hexaacetate
Substituents Six sulfate groups Six acetyl groups
Solubility Highly water-soluble Lipophilic; soluble in organic solvents
Key Applications Enzyme inhibition, cell signaling studies Synthetic precursor, carbohydrate chemistry
Biological Role Competes with IP6 for phytase binding Protects hydroxyl groups during synthesis

Key Difference : The acetyl groups in hexaacetate reduce reactivity, making it a protective intermediate in organic synthesis, whereas the sulfated derivative is utilized for its ionic interactions in enzymatic assays.

D-myo-Inositol-1,4,5-Trisphosphate Hexapotassium Salt (CAS: 103476-24-0)

Feature This compound Salt D-myo-Inositol-1,4,5-Trisphosphate Hexapotassium Salt
Substituents Six sulfate groups (all positions) Three phosphate groups (positions 1,4,5)
Function Broad enzyme inhibition Calcium mobilization via IP3 receptors
Research Use Phytase inhibition, antiviral studies Hormone/growth factor signaling, muscle contraction
Key Reference Inhibits Aspergillus phytase Triggers intracellular calcium release

Key Difference : The trisphosphate derivative is specific to calcium signaling, while the hexasulfate broadly targets enzymes like phytases.

myo-Inositol Hexaphosphate (IP6)

Feature This compound Salt myo-Inositol Hexaphosphate (IP6)
Substituents Six sulfate groups Six phosphate groups
Interaction with Phytase Competitive inhibitor (Ki ~nM range) Natural substrate (Km ~µM range)
Biological Role Blocks phytase activity Involved in phosphate storage and cancer prevention
Therapeutic Potential Anti-HIV-1 activity Anticancer, antioxidant effects

Key Difference : Sulfation enhances IP6’s inhibitory potency against phytases but reduces its metabolic role in phosphate storage.

Sucrose Hexasulfate Potassium Salt (CAS: 386229-70-5)

Feature This compound Salt Sucrose Hexasulfate Potassium Salt
Backbone myo-Inositol Sucrose (disaccharide)
Applications Enzyme studies, antiviral research Limited data; potential heparin-mimetic agent
Structural Impact Planar cyclohexane ring Flexible glycosidic linkage

Key Difference: The inositol backbone provides a rigid structure for targeted enzyme interactions, unlike the flexible sucrose derivative.

Inositol Hexakisphosphate Analogs (e.g., Thio/Seleno Derivatives)

Feature This compound Salt IP6 Thio/Seleno Analogs
Substituents Sulfate groups Thio- or seleno-phosphate groups
Enzyme Interaction Electrostatic inhibition Altered substrate specificity/enzyme kinetics
Therapeutic Use Antiviral, enzyme studies Targeting Clostridium difficile infections

Key Difference: Thio/seleno modifications in IP6 analogs aim to enhance resistance to enzymatic hydrolysis, whereas sulfation increases charge density for inhibition.

Biological Activity

Myo-inositol hexasulfate hexapotassium salt (MIHS) is a sulfonated derivative of myo-inositol hexakisphosphate (InsP6), which is known for its significant biological activities. This compound has gained attention for its potential applications in various fields, including nutrition, medicine, and biochemistry. This article reviews the biological activity of MIHS, focusing on its mechanisms, effects on health, and relevant case studies.

Chemical Structure and Properties

MIHS is derived from myo-inositol by the addition of six sulfate groups, enhancing its solubility and reactivity. The chemical structure can be represented as follows:

C6H12O6S6K6\text{C}_6\text{H}_{12}\text{O}_6\text{S}_6\text{K}_6

This structure allows MIHS to interact with various biological systems, particularly through its ability to chelate minerals and modulate enzyme activities.

MIHS exhibits several mechanisms of action that contribute to its biological activity:

  • Phytase Inhibition : MIHS acts as a competitive inhibitor of phytases, enzymes that hydrolyze phytic acid. This inhibition can affect phosphorus bioavailability in animal feeds, influencing growth and health in monogastric animals .
  • Mineral Chelation : The sulfate groups in MIHS enable it to chelate essential minerals such as calcium and magnesium, potentially affecting their absorption and bioavailability .
  • Regulation of Cellular Signaling : MIHS may influence cellular signaling pathways by modulating inositol phosphate levels, which play critical roles in various cellular processes including cell proliferation and apoptosis .

Nutritional Applications

  • Animal Feed : MIHS is added to animal feeds to enhance phosphorus availability. Studies show that it improves growth performance in pigs and poultry by increasing the digestibility of phosphorus from plant sources .
  • Human Health : Emerging research suggests that MIHS may have beneficial effects on human health, particularly in managing conditions like diabetes and polycystic ovary syndrome (PCOS) due to its role in insulin signaling .

Case Studies

  • Kidney Health : A study demonstrated that MIHS could inhibit calcium phosphate crystal formation, suggesting its potential use as a renal calcification inhibitor . This property may help prevent kidney stones and related disorders.
  • Diabetes Management : Clinical trials have indicated that supplementation with myo-inositol (related to MIHS) improves insulin sensitivity in women with PCOS, potentially leading to better metabolic outcomes .

Research Findings

Recent studies have highlighted the following key findings regarding MIHS:

  • Inhibitory Effects on Phytases : Crystallographic studies reveal that MIHS mimics phytate binding, effectively inhibiting phytase activity. This suggests a strategic role in agricultural biotechnology for improving feed efficiency .
  • Cellular Effects : Research indicates that MIHS influences the phosphorylation state of proteins involved in insulin signaling pathways, which could explain its therapeutic potential in metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Phytase InhibitionCompetitive inhibitor affecting phosphorus digestibility
Mineral ChelationBinds calcium and magnesium affecting absorption
Kidney HealthInhibits calcium phosphate crystal formation
Diabetes ManagementImproves insulin sensitivity

Q & A

Q. How can myo-inositol hexasulfate hexapotassium salt be utilized as a heparin analog in cell signaling studies?

Methodological Answer: To mimic heparin's activity, researchers can incorporate this compound into assays targeting heparin-binding proteins (e.g., growth factors or cytokines). For example, in cell culture studies, pre-treat cells with 10–100 µM this compound salt to evaluate its impact on signaling pathways like NF-κB or MAPK. Use heparin as a positive control and compare downstream phosphorylation events via Western blotting .

Q. What methodologies are recommended for assessing the inhibitory effects of this compound salt on phytase activity?

Methodological Answer: Conduct in vitro enzyme kinetics assays using purified phytase isoforms (e.g., phyA and phyB from Aspergillus ficuum). Prepare reaction mixtures with varying concentrations of the inhibitor (0.1–10 mM) and 1.5 mM phytic acid as the substrate. Measure phosphate release colorimetrically (e.g., using ammonium molybdate). Calculate inhibition constants (Ki) via Lineweaver-Burk plots, noting that phyB is 23-fold more sensitive to inhibition than phyA .

Advanced Research Questions

Q. How do structural differences between phyA and phyB phytases influence the inhibitory potency of this compound salt?

Methodological Answer: Perform active-site probing using arginine-specific modifiers (e.g., 1,2-cyclohexanedione) to map residue accessibility in phyA vs. phyB. Combine this with molecular docking of myo-inositol hexasulfate into homology models of both isoforms. Structural analysis reveals that phyB's active site accommodates the sulfated inositol ring more effectively, explaining its lower Ki (0.2 mM vs. 4.6 mM for phyA) .

Q. What strategies can resolve contradictions in inhibition constants (Ki) observed across different phytase isoforms when using this compound salt?

Methodological Answer: If Ki values conflict between studies, validate enzyme purity via SDS-PAGE and confirm isoform identity using PCR or mass spectrometry. Replicate assays under standardized pH and temperature conditions (e.g., pH 5.5, 37°C for fungal phytases). Use site-directed mutagenesis to modify suspected active-site residues (e.g., Arg58 in phyB) and retest inhibition kinetics .

Q. How can molecular docking be employed to study the interaction between this compound salt and target enzymes?

Methodological Answer: Obtain the enzyme’s 3D structure from PDB (e.g., A. niger phytase, PDB ID: 3k4q). Prepare the ligand (myo-inositol hexasulfate) by optimizing its geometry in software like Avogadro. Use AutoDock Vina to dock the ligand into the active site, focusing on sulfate group interactions with residues like Arg142 and His338. Validate docking results with mutagenesis studies .

Q. What are the methodological considerations when comparing the bioactivity of this compound salt with its phosphate analogs (e.g., phytic acid)?

Methodological Answer: Design dose-response assays to compare anti-HIV or antiproliferative activity. For example, treat cell lines (e.g., MT-4 lymphocytes) with equimolar concentrations (10–500 µM) of both compounds and measure viral replication via p24 ELISA. Note that sulfate groups in myo-inositol hexasulfate may enhance electrostatic interactions with viral glycoproteins compared to phosphate groups in phytic acid .

Q. How is this compound salt used in calcium signaling experiments, and what controls are necessary?

Methodological Answer: In calcium mobilization assays, load cells with a fluorescent indicator (e.g., Fluo-4 AM) and stimulate with agonists (e.g., ATP) to trigger IP3 production. Apply myo-inositol hexasulfate (1–10 µM) to compete with endogenous IP3 for receptor binding. Include controls: (1) a calcium ionophore (e.g., ionomycin) to confirm maximum Ca²⁺ release, and (2) heparin to distinguish IP3 receptor-specific effects .

Tables for Key Experimental Parameters

Parameter phyA Phytase phyB Phytase
Inhibition Constant (Ki)4.6 mM0.2 mM
Optimal pH for Activity5.02.5
Critical Active-Site ResiduesArg62, His59Arg58, His338
Application Concentration Range Key Controls
Heparin Mimicry 10–100 µMHeparin (positive control)
Calcium Signaling 1–10 µMIP3, ionomycin, heparin

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